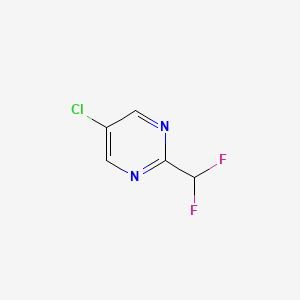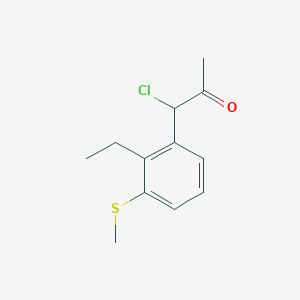
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS. It is a chlorinated ketone with a phenyl ring substituted with ethyl and methylthio groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one can be achieved through several methods. One common approach involves the chlorination of 1-(2-ethyl-3-(methylthio)phenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, thiols derivatives
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chlorine atom and the ketone group are reactive sites that can participate in nucleophilic substitution and addition reactions. The compound can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)ethanone
Uniqueness
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one is unique due to the presence of both ethyl and methylthio substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. The combination of these substituents with the chlorinated ketone structure makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C12H15ClOS |
|---|---|
Molekulargewicht |
242.77 g/mol |
IUPAC-Name |
1-chloro-1-(2-ethyl-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClOS/c1-4-9-10(12(13)8(2)14)6-5-7-11(9)15-3/h5-7,12H,4H2,1-3H3 |
InChI-Schlüssel |
QMILSONLWOJZFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1SC)C(C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


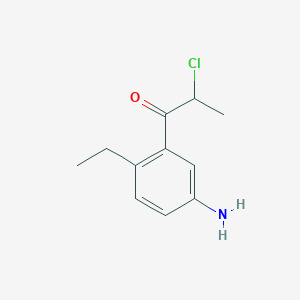
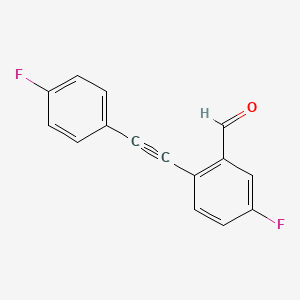

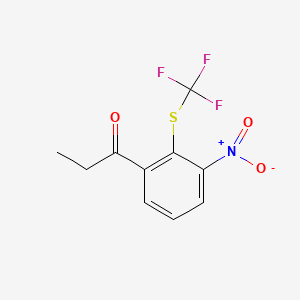
![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)
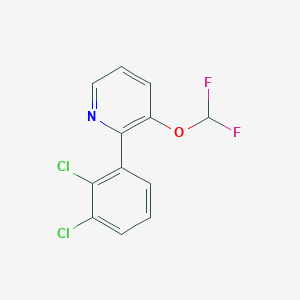


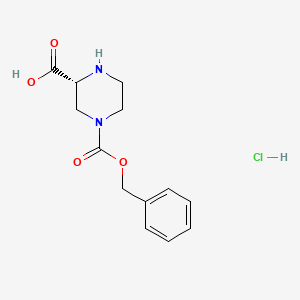


![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)

